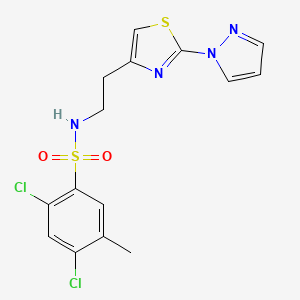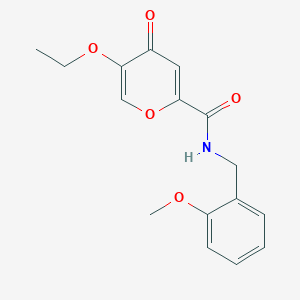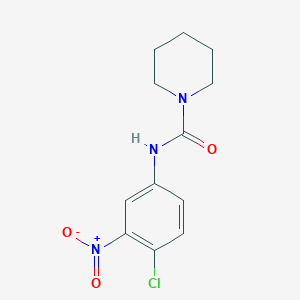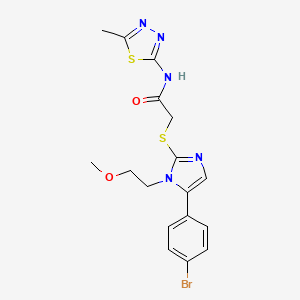![molecular formula C17H15Cl2N3O2S2 B2894464 N-(3,5-dichlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252910-38-5](/img/structure/B2894464.png)
N-(3,5-dichlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H15Cl2N3O2S2 and its molecular weight is 428.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dual Enzyme Inhibition
One notable application of similar thienopyrimidine derivatives is their role as potent dual inhibitors of enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the synthesis of thymidine and purine nucleotides, essential for DNA replication and repair. Compounds with a thieno[2,3-d]pyrimidine scaffold, closely related to the mentioned compound, have demonstrated significant inhibitory activity against human TS and DHFR, making them potential candidates for anticancer drug development (Gangjee et al., 2008).
Vibrational Spectroscopic Analysis
Vibrational spectroscopy techniques, such as Raman and Fourier-transform infrared spectroscopy (FTIR), have been employed to characterize the vibrational signatures of structurally related compounds. This approach aids in understanding the molecular geometry and electronic structure, providing insights into the compound's reactivity and interaction with biological targets. Such spectroscopic analyses are foundational in identifying functional groups and predicting compound behavior in physiological environments (Jenepha Mary et al., 2022).
Crystal Structure Elucidation
Determining the crystal structure of chemical compounds is crucial for drug design, as it helps in understanding the molecular conformation and potential binding sites. Studies on similar thienopyrimidines have revealed detailed crystallographic information, highlighting the folded conformation around the thioacetamide bridge and intramolecular hydrogen bonding. This structural data is vital for rational drug design, allowing for the optimization of molecular interactions with biological targets (Subasri et al., 2016).
Antimicrobial and Antifungal Activities
Compounds with a thieno[3,2-d]pyrimidine core have shown promise in antimicrobial and antifungal applications. Their ability to inhibit bacterial and fungal growth makes them potential candidates for developing new therapies to combat infectious diseases. By elucidating the structure-activity relationship, researchers can identify the functional groups necessary for antimicrobial efficacy and tailor compounds to enhance their activity (Siddiqui et al., 2017).
Anticancer Activity
Exploring the anticancer potential of thienopyrimidine derivatives through synthesis and biological evaluation has yielded compounds with potent activity against various cancer cell lines. The modification of the thieno[3,2-d]pyrimidine scaffold can lead to derivatives with enhanced cytotoxic effects, offering a pathway to novel anticancer agents. These studies underscore the importance of structural optimization in discovering new therapeutic agents (Hafez & El-Gazzar, 2017).
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S2/c1-2-4-22-16(24)15-13(3-5-25-15)21-17(22)26-9-14(23)20-12-7-10(18)6-11(19)8-12/h3,5-8H,2,4,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAZNDGTYWMXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2894384.png)
![1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2894387.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2894389.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol hydrochloride](/img/no-structure.png)

![2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2894397.png)




![3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894404.png)